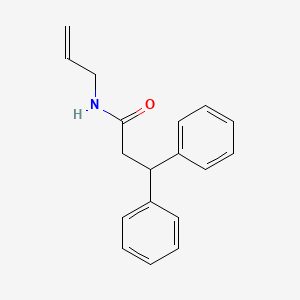

N-allyl-3,3-diphenylpropanamide

Description

Properties

IUPAC Name |

3,3-diphenyl-N-prop-2-enylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-2-13-19-18(20)14-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,17H,1,13-14H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHQTCAVUFEULW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of diphenylpropanamides exhibit significant anticancer properties. N-allyl-3,3-diphenylpropanamide has been studied for its ability to inhibit specific cancer cell lines. For instance, compounds with similar structures have shown effectiveness against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Targeting FGFRs can hinder tumor growth and metastasis, making this compound a potential lead compound in cancer therapy .

1.2 Neurological Applications

The compound has been evaluated for its effects on nicotinic acetylcholine receptors (nAChRs). Certain derivatives have been identified as allosteric modulators of α7 nAChRs, which are known to play a role in cognitive functions and neuroprotection . This suggests that this compound could be explored for therapeutic applications in neurodegenerative diseases.

Material Science

2.1 Polymer Chemistry

In the field of polymer science, this compound can serve as a monomer for synthesizing novel polymers with tailored properties. Its structure allows for the introduction of functional groups that can enhance the thermal and mechanical properties of the resulting materials. Such polymers can be utilized in coatings, adhesives, and composites where enhanced performance is desired.

2.2 Photovoltaic Applications

The compound's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs). Research into organic solar cells has shown that incorporating such compounds can improve charge transport and overall efficiency . This positions this compound as a candidate for developing more efficient solar energy solutions.

Chemical Intermediate

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be used in the synthesis of more complex molecules. This versatility is crucial in drug development and the synthesis of fine chemicals.

Case Studies

Chemical Reactions Analysis

Epoxidation Reactions

The allyl group undergoes epoxidation using mCPBA (meta-chloroperbenzoic acid).

Reaction Conditions

-

Reagents : mCPBA (3.0 equiv.) in DCM

-

Procedure :

| Product | Key Features |

|---|---|

| N-(oxiran-2-ylmethyl)-3,3-diphenylpropanamide (10) | Epoxide formation at allyl group |

This reaction is critical for generating strained epoxide intermediates, which are reactive toward nucleophilic attack .

Ring-Opening Reactions

The epoxide (10) undergoes nucleophilic ring-opening with various amines under basic conditions.

Representative Reactions

These reactions yield secondary amines with hydroxyl groups, demonstrating the versatility of the epoxide in forming diverse functional groups .

1H NMR Analysis (CDCl₃)

For compound 20:

-

Key Peaks :

13C NMR Analysis (CDCl₃)

For compound 20:

Alternative Reaction Pathways

While not directly applied to N-allyl-3,3-diphenylpropanamide, related systems show:

These methods highlight potential extensions for analogs with conjugated triple bonds or alternative metal catalysts .

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The allyl group in this compound is electron-donating, contrasting with the electron-withdrawing nitro group in N-(3-nitrophenyl)-3,3-diphenylpropanamide. This difference impacts electrophilic substitution rates and biological target interactions .

- Biological Activity : Beta'-Phenylfentanyl (a fentanyl analog) exhibits potent opioid activity due to its phenethylpiperidinyl group, whereas this compound’s allyl group may reduce opioid receptor affinity while introducing alternative pharmacological pathways .

- Reactivity : The tert-butylperoxy group in 3-(tert-butylperoxy)-N,3-diphenylpropanamide enables participation in radical reactions, unlike the allyl group, which is more prone to oxidation or nucleophilic attack .

Pharmacological Profiles

- Beta'-Phenylfentanyl : Binds µ-opioid receptors with high affinity, leading to analgesia and respiratory depression. Its regulation underscores risks of misuse .

- 3-Hydroxy-3,3-diphenylpropanamide : Demonstrates antibacterial and antifungal activity, likely due to hydrogen bonding with microbial enzymes. The hydroxyl group enhances solubility compared to the allyl variant .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| This compound | 4.5 | 0.02 | 1 | 2 |

| Beta'-Phenylfentanyl | 5.2 | 0.005 | 1 | 3 |

| 3-Hydroxy-3,3-diphenylpropanamide | 3.8 | 0.15 | 2 | 3 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-allyl-3,3-diphenylpropanamide, and what key analytical techniques confirm its structure?

- Methodological Answer: A common approach involves reacting ethyl benzoylacetate with aniline derivatives under reflux conditions to form intermediates like 3-oxo-N,3-diphenylpropanamide, followed by allylation using allyl halides. Structural confirmation relies on 1H/13C NMR spectroscopy (e.g., characteristic signals for allyl groups at δ 4.06–4.54 ppm and carbonyl carbons at δ 165–170 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. What safety protocols are critical when handling This compound in laboratory settings?

- Methodological Answer: Strict adherence to PPE guidelines (gloves, goggles, lab coats) is mandatory. Use fume hoods to avoid inhalation (H333 hazard) and implement waste segregation for hazardous byproducts. Emergency protocols include eye rinsing with water for 15 minutes (P305+P351) and immediate medical consultation for persistent irritation (P313) .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the electronic properties of This compound derivatives?

- Methodological Answer: Substituent effects can be quantified via UV-Vis spectroscopy in solvents of varying polarity. For example, electron-withdrawing groups (e.g., -NO2) redshift the lower-energy absorption band due to enhanced conjugation, while electron-donating groups (e.g., -OCH3) stabilize excited states. Solvent polarity adjustments (e.g., ethanol vs. cyclohexane) further elucidate solvatochromic behavior .

Q. How can researchers address contradictions in reaction yields or pharmacological data across studies involving this compound?

- Methodological Answer: Apply meta-analysis tools such as I² and H statistics to quantify heterogeneity. For instance, an I² >50% indicates substantial variability, prompting subgroup analysis (e.g., separating studies by reaction temperature or catalyst type). Sensitivity analyses exclude outliers, while random-effects models account for between-study variance .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving This compound?

- Methodological Answer: Copper-catalyzed oxidative dehydrogenative annulation with α-amino ketones improves regioselectivity. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

- Temperature control : Low temperatures (0–5°C) favor kinetic over thermodynamic products.

- Catalyst tuning : Copper(I) iodide with bidentate ligands (e.g., phenanthroline) suppresses side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.